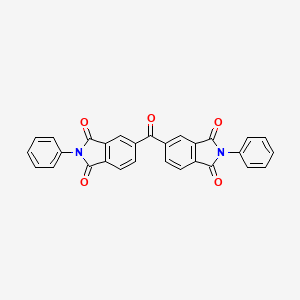

Phthalimide, 4,4'-carbonylbis[N-phenyl-

Description

Properties

Molecular Formula |

C29H16N2O5 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

5-(1,3-dioxo-2-phenylisoindole-5-carbonyl)-2-phenylisoindole-1,3-dione |

InChI |

InChI=1S/C29H16N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h1-16H |

InChI Key |

JNNZLQXUPIVHOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Biological Activity

Phthalimide, specifically the compound known as 4,4'-carbonylbis[N-phenyl-], is a derivative of phthalimide that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial and enzyme inhibitory activities. The findings are supported by data tables and recent research studies.

Synthesis and Characterization

The synthesis of 4,4'-carbonylbis[N-phenyl-] typically involves the reaction of phthalic anhydride with an amine under controlled conditions. The compound can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure.

Table 1: Characterization Techniques

| Technique | Description |

|---|---|

| FTIR | Identifies functional groups through absorption bands. |

| NMR | Provides information on the molecular structure and hydrogen environments. |

| MS | Determines the molecular weight and structural information. |

Antibacterial Activity

Research has demonstrated that phthalimide derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various Schiff bases derived from phthalimide against several bacterial strains using the cup plate method. The results indicated that these compounds were effective against:

- Staphylococcus aureus

- Bacillus subtilis

- Pseudomonas aeruginosa

- Escherichia coli

The zones of inhibition were measured in comparison to a standard antibiotic (Ampicillin) .

Enzyme Inhibition Studies

Phthalimide derivatives have also been investigated for their enzyme inhibitory activities. Notably, a series of N-phenyl phthalimides were designed as potent inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in plant metabolism. The study found that these compounds exhibited comparable efficacy to commercial herbicides like Flumioxazin .

Furthermore, another study focused on carbonic anhydrase (CA) inhibition, revealing that specific phthalimide-capped benzene sulphonamides showed potent inhibitory activity against human carbonic anhydrases I and II, with some derivatives being significantly more potent than standard inhibitors .

Table 2: Summary of Biological Activities

| Activity Type | Target Enzyme/Bacteria | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition |

| Antibacterial | Bacillus subtilis | Significant inhibition |

| Antibacterial | Pseudomonas aeruginosa | Significant inhibition |

| Antibacterial | Escherichia coli | Significant inhibition |

| Enzyme Inhibition | Protoporphyrinogen oxidase | Comparable to Flumioxazin |

| Enzyme Inhibition | Carbonic anhydrase I & II | Potent inhibition observed |

Case Studies

- Antibacterial Efficacy : A study conducted by Al-Azzawi et al. synthesized several Schiff bases from phthalimide and tested them against multiple bacterial strains. The results indicated that some derivatives had zones of inhibition comparable to Ampicillin, highlighting their potential as new antibacterial agents .

- Enzyme Inhibition : A research team designed N-phenyl phthalimides targeting PPO and assessed their herbicidal activity against various weed species. The results showed that these compounds effectively inhibited PPO activity, suggesting potential applications in agricultural herbicides .

- Carbonic Anhydrase Inhibition : Another study reported on the development of phthalimide derivatives that inhibited human carbonic anhydrases with high potency. Compound 1 was identified as particularly effective, suggesting its potential use in therapeutic applications targeting CA-related disorders .

Scientific Research Applications

Pharmaceutical Applications

Phthalimide derivatives are prominent in the pharmaceutical industry due to their biological activity. Notable applications include:

- Psoriasis Treatment : Apremilast is a phthalimide derivative used to treat psoriasis and has shown efficacy in managing this chronic skin condition .

- Cancer Therapy : Lenalidomide and thalidomide are phthalimide derivatives utilized in treating multiple myeloma and other cancers. These compounds function by modulating immune responses and inhibiting tumor growth .

- Anti-inflammatory Agents : Certain phthalimides are recognized for their anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis .

Agrochemical Applications

Phthalimide derivatives also find use in agrochemicals. For example, fungicides such as Folpet are derived from phthalimides and are effective against various fungal pathogens in crops . The ability to modify the phthalimide structure allows for the development of targeted agrochemical agents.

Synthetic Applications

In synthetic chemistry, phthalimides serve as intermediates or building blocks for more complex molecules. Their utility includes:

- Peptide Synthesis : Phthalimides are used to protect amines during peptide synthesis, preventing racemization and facilitating selective reactions .

- Organic Transformations : They act as precursors in various organic transformations due to their reactivity profiles .

Case Studies

- Drug Development : A study highlighted the synthesis of N-substituted phthalimides using palladium catalysts, demonstrating high yields and selectivity. This method showcased the potential for developing new pharmaceutical agents from phthalimides .

- Agricultural Research : Research on Folpet demonstrated its effectiveness against specific fungal strains, leading to improved crop yields. The study emphasized the importance of phthalimide derivatives in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Structural and Functional Variations

Table 1: Key Structural and Functional Differences

Stability and Metabolic Behavior

- Solvent Stability : 4,4'-Carbonylbis[N-phenyl- and suramin analogs (e.g., compound 18 in ) demonstrate high stability in water and DMSO, critical for industrial and therapeutic applications .

- Metabolic Stability : Unlike thalidomide, which undergoes rapid hydrolysis to phthalimide and glutarimide, 4,4'-carbonylbis[N-phenyl- exhibits resistance to hydrolysis due to its rigid bis-phthalimide structure. Lenalidomide’s stability is enhanced by the absence of a phthalimide keto group .

Preparation Methods

Reaction Conditions

Characterization Data

- Yield : 70–85% after recrystallization from ethanol.

- FTIR : Peaks at 1775 cm⁻¹ (imide C=O), 1710 cm⁻¹ (carbonyl bridge), and 1380 cm⁻¹ (C-N stretching).

- 1H NMR (DMSO-d6): δ 7.85–7.45 (m, aromatic protons), 3.90 (s, imide CH2 groups, if present).

Carbonylation of N-Phenyl Phthalimide Using Phosgene

A two-step strategy involves synthesizing N-phenyl phthalimide followed by carbonyl bridge insertion using phosgene (COCl2) or triphosgene .

Step 1: Synthesis of N-Phenyl Phthalimide

Step 2: Carbonyl Bridge Formation

Key Data

Metal-Catalyzed Coupling of Phthalimide Units

Modern methods employ transition-metal catalysts to couple pre-formed phthalimide subunits. A notable example uses copper(II) acetate (Cu(OAc)2·H2O) to mediate the reaction between o-dicyanobenzene and chiral amines .

Procedure

Outcomes

- Yield : 65–80% after column chromatography.

- XRD Analysis : Confirms planar phthalimide rings and tetrahedral geometry around the copper center.

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis

A cutting-edge organocatalytic approach utilizes NHC pre-catalysts to achieve enantioselective formation of the carbonyl bridge.

Methodology

Performance Metrics

Comparative Analysis of Methods

| Method | Yield | Complexity | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Condensation | 70–85% | Moderate | None | High |

| Phosgene Carbonylation | 60–75% | High | None | Moderate |

| Metal-Catalyzed Coupling | 65–80% | High | Partial | Low |

| NHC Catalysis | 85–99% | Very High | Excellent | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.